molecular formula C5H10FNO2 B13541807 ethyl (2R)-3-amino-2-fluoropropanoate

ethyl (2R)-3-amino-2-fluoropropanoate

Cat. No.: B13541807
M. Wt: 135.14 g/mol
InChI Key: UOJRHPZOSHOMRW-SCSAIBSYSA-N
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Description

Ethyl (2R)-3-amino-2-fluoropropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a fluorine atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-3-amino-2-fluoropropanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (2R)-3-amino-2-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-3-amino-2-fluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Ethyl (2R)-3-amino-2-fluoropropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2R)-3-amino-2-fluoropropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

Ethyl (2R)-3-amino-2-fluoropropanoate can be compared with other similar compounds such as:

    Ethyl (2R)-3-amino-2-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl (2R)-3-amino-2-bromopropanoate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl (2R)-3-amino-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs.

Properties

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

IUPAC Name

ethyl (2R)-3-amino-2-fluoropropanoate

InChI

InChI=1S/C5H10FNO2/c1-2-9-5(8)4(6)3-7/h4H,2-3,7H2,1H3/t4-/m1/s1

InChI Key

UOJRHPZOSHOMRW-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CN)F

Canonical SMILES

CCOC(=O)C(CN)F

Origin of Product

United States

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